molecular formula C22H17NO B11962210 N-(9-anthracenylmethylene)-P-anisidine CAS No. 14607-16-0

N-(9-anthracenylmethylene)-P-anisidine

Cat. No.: B11962210
CAS No.: 14607-16-0
M. Wt: 311.4 g/mol
InChI Key: LTNJYWIBNCTNJZ-UHFFFAOYSA-N
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Description

N-(9-anthracenylmethylene)-P-anisidine: is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes an anthracene moiety and a methylene bridge connecting to a P-anisidine group. The anthracene unit is known for its aromatic properties, making this compound significant in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-anthracenylmethylene)-P-anisidine typically involves the condensation reaction between 9-anthracenecarboxaldehyde and P-anisidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(9-anthracenylmethylene)-P-anisidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(9-anthracenylmethylene)-P-anisidine is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their electronic and photophysical properties.

Biology: The compound has potential applications in biological imaging due to its fluorescent properties. It can be used as a fluorescent probe to study biological processes at the cellular level.

Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.

Mechanism of Action

The mechanism by which N-(9-anthracenylmethylene)-P-anisidine exerts its effects involves its interaction with molecular targets such as DNA and proteins. The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. Additionally, the compound can form covalent bonds with proteins, altering their function and leading to cellular apoptosis.

Comparison with Similar Compounds

  • N-(9-anthracenylmethylene)-P-toluidine
  • N-(9-anthracenylmethylene)-3-hydroxyaniline
  • N-(9-anthracenylmethylene)-2-methyl-5-nitroaniline

Comparison: N-(9-anthracenylmethylene)-P-anisidine is unique due to the presence of the anisidine group, which imparts specific electronic and steric properties. Compared to its analogs, this compound exhibits distinct photophysical characteristics, making it more suitable for applications in fluorescence-based technologies and electronic devices.

Properties

CAS No.

14607-16-0

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

1-anthracen-9-yl-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C22H17NO/c1-24-19-12-10-18(11-13-19)23-15-22-20-8-4-2-6-16(20)14-17-7-3-5-9-21(17)22/h2-15H,1H3

InChI Key

LTNJYWIBNCTNJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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